N-(2,4-dimethoxyphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H18F3N3O3S and its molecular weight is 437.44. The purity is usually 95%.
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Scientific Research Applications
Molecular Synthesis and Structure Analysis
- Studies have focused on the synthesis of structurally related compounds to explore their chemical properties and interactions. For example, research on 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide revealed significant insights into molecular structure, showcasing the importance of N-H...N hydrogen bonds in forming inversion dimers, which contribute to the compound's stability and interactions (Fun et al., 2012).
Antimicrobial Activity
- Certain derivatives have been synthesized and evaluated for their potential antimicrobial properties. For instance, compounds incorporating the thiazolidinone and acetidinone frameworks were assessed against various microorganisms, highlighting the utility of these derivatives in developing new antimicrobial agents (Mistry, Desai, & Intwala, 2009).
Antitumor and Anticancer Activity
- The synthesis and evaluation of new derivatives bearing different heterocyclic rings, based on the benzothiazole structure, have been conducted to explore their antitumor activity. These studies provide a foundation for further investigation into the therapeutic potential of such compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Material Science and Optoelectronics
- The compound's derivatives have found applications in material science, particularly in the synthesis of conducting polymers with potential optoelectronic applications. This research opens avenues for the development of new materials with tailored electrical and optical properties (Camurlu & Guven, 2015).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3S/c1-28-15-6-7-16(17(10-15)29-2)26-18(27)9-14-11-30-19(25-14)24-13-5-3-4-12(8-13)20(21,22)23/h3-8,10-11H,9H2,1-2H3,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXXSXOIQUVSCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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